2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Process Chemistry API Intermediate Synthesis Reaction Optimization

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is the preferred intermediate for Upadacitinib API manufacturing, with 97-98% process yields via superior 2-bromo Suzuki-Miyaura reactivity. Unlike the 2-chloro analog, this compound enables milder conditions (60-80°C, 2-4h), ideal for parallel synthesis. The tosyl group ensures multi-step stability with orthogonal deprotection. Supplied with ICH Q3A-compliant characterization (NMR, HPLC ≥98%, MS) for ANDA/NDA filings. Also designated as Upadacitinib Impurity 2/17/59 for QC reference standards.

Molecular Formula C13H10BrN3O2S
Molecular Weight 352.206
CAS No. 1201186-54-0
Cat. No. B598297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
CAS1201186-54-0
Molecular FormulaC13H10BrN3O2S
Molecular Weight352.206
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br
InChIInChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3
InChIKeyUMZKBENCNNDLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1201186-54-0) – Product Overview and Technical Baseline


2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1201186-54-0) is a heterocyclic organic compound with the molecular formula C13H10BrN3O2S and a molecular weight of 352.21 g/mol [1]. It belongs to the pyrrolo[2,3-b]pyrazine class of compounds, which are widely recognized as key structural motifs in kinase inhibitor development, particularly targeting FGFR, JAK, and other tyrosine kinases [2]. The compound features a bromine atom at the 2-position and a tosyl (p-toluenesulfonyl) protecting group at the 5-position. This specific substitution pattern enables its utility as a versatile synthetic intermediate, notably in the preparation of Upadacitinib (ABT-494), a selective JAK1 inhibitor approved for rheumatoid arthritis and other autoimmune conditions .

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine – Why Generic Substitution Fails in This Class


Compounds within the pyrrolo[2,3-b]pyrazine class cannot be simply interchanged due to critical differences in halogen substitution, protecting group strategy, and resultant cross-coupling reactivity. The 2-bromo substituent in this compound provides a significantly more reactive handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions compared to its 2-chloro analog (CAS 2089300-75-2), enabling milder reaction conditions and higher yields [1]. Furthermore, the tosyl protecting group at the 5-position offers distinct advantages over other N-protecting strategies (e.g., Boc, SEM, or unsubstituted) by providing enhanced stability during multi-step syntheses while maintaining orthogonal deprotection compatibility . These structural features directly impact downstream synthetic efficiency, impurity profiles, and ultimately the cost-effectiveness of pharmaceutical manufacturing processes [2].

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine – Quantitative Differentiation Evidence Guide


Synthetic Yield Optimization: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Achieves 97-98% Isolated Yield in Tosylation Step

In the scaled-up preparation of Upadacitinib intermediate ACT051-2, the synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine via tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine achieved a 97% isolated yield (134.6 g scale) under optimized conditions . Subsequent process optimization demonstrated that controlling the temperature of TsCl addition (0-5°C versus 23-35°C) increased the yield from 97.49% to 98.44% [1]. In contrast, analogous tosylation reactions on structurally similar heteroaromatic scaffolds lacking the specific pyrrolo[2,3-b]pyrazine electronic environment typically report yields in the 75-90% range under comparable conditions [2].

Process Chemistry API Intermediate Synthesis Reaction Optimization

Cross-Coupling Reactivity: 2-Bromo Substituent Enables Efficient Suzuki-Miyaura Derivatization in Serine/Threonine Kinase Inhibitor Synthesis

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (C1) has been directly employed as a starting material in Suzuki-Miyaura coupling reactions with pyrimidine derivatives using Pd(PPh3)2Cl2 and Pd(PPh3)4 catalyst systems to generate substituted pyrrolo[2,3-b]pyrazine derivatives as serine/threonine kinase inhibitors [1]. The bromine atom at the 2-position provides a balanced reactivity profile that is superior to the corresponding chloro analog (CAS 2089300-75-2) for palladium-catalyzed cross-couplings: aryl bromides typically undergo oxidative addition 10-100 times faster than aryl chlorides under comparable conditions, enabling milder temperatures (60-80°C versus 100-120°C) and shorter reaction times (2-4 h versus 12-24 h) [2].

Palladium Catalysis Suzuki-Miyaura Coupling Kinase Inhibitor Synthesis

Buchwald-Hartwig Amination Compatibility: Direct Conversion to Boc-Protected Amine with Established Protocol

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine undergoes efficient Buchwald-Hartwig amination with tert-butyl carbamate to yield tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, a key intermediate for further elaboration to kinase inhibitor scaffolds . The published protocol uses Pd(OAc)2 (0.1 eq), Xantphos (0.2 eq), and K2CO3 (3 eq) in 1,4-dioxane at 105°C for 2.5 h . In contrast, analogous amination of 2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically requires more forcing conditions (higher catalyst loading of 5-10 mol% versus 2-5 mol%, or elevated temperatures >120°C) due to the lower reactivity of aryl chlorides in oxidative addition, often resulting in incomplete conversion or competing side reactions [1].

Buchwald-Hartwig Amination C-N Bond Formation Amine Installation

Supply Chain Specification: 98% Purity with Full Analytical Characterization Package Available

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1201186-54-0) is commercially available at 98% purity from multiple established chemical suppliers, with batch-specific quality control data including NMR, HPLC, and GC analysis provided upon request . LC/MS analysis confirms the expected molecular ion at m/z 352/354 (M+H)+ with the characteristic 1:1 bromine isotope pattern and retention time (Rt) of 1.58 min under standard conditions . In comparison, the 2-chloro analog (CAS 2089300-75-2) is typically offered at 97% purity with less extensive documentation of cross-coupling performance in peer-reviewed literature, and the unsubstituted 5-tosyl-5H-pyrrolo[2,3-b]pyrazine lacks the halide handle required for downstream diversification .

Quality Control Analytical Characterization Procurement Specification

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine – Optimal Research and Industrial Application Scenarios


Upadacitinib (ABT-494) API Intermediate Manufacturing

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine serves as a critical intermediate in the synthesis of Upadacitinib (Rinvoq®), AbbVie's selective JAK1 inhibitor approved for rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and Crohn's disease . The compound is directly utilized in the construction of the pyrrolo[2,3-b]pyrazine core that forms the hinge-binding pharmacophore of Upadacitinib. The established process yields of 97-98% [1] and the 2-bromo substituent's superior cross-coupling efficiency compared to chloro analogs [2] make this compound the preferred intermediate for cost-effective, high-volume API manufacturing. Additionally, the compound is cataloged as Upadacitinib Impurity 2/17/59, making it essential for reference standard preparation in quality control and regulatory submissions .

Kinase Inhibitor Library Synthesis via Parallel Suzuki-Miyaura Diversification

The 2-bromo handle enables rapid diversification of the pyrrolo[2,3-b]pyrazine scaffold through high-throughput Suzuki-Miyaura coupling with diverse boronic acid/ester partners . This strategy has been validated in the synthesis of substituted pyrrolo[2,3-b]pyrazine derivatives as serine/threonine kinase inhibitors . Compared to the 2-chloro analog, which requires harsher conditions and longer reaction times, the bromo compound is compatible with parallel synthesis workflows in 96-well format using standard microwave or thermal heating conditions (60-80°C, 2-4 h), enabling rapid structure-activity relationship (SAR) exploration of FGFR, JAK, and other kinase targets [1].

C-N Bond Formation for Amine-Functionalized Kinase Probe Development

The established Buchwald-Hartwig amination protocol with tert-butyl carbamate demonstrates the compound's utility for installing amine functionality at the 2-position, yielding Boc-protected amine intermediates suitable for further elaboration . This transformation is critical for generating kinase inhibitor candidates that require amine-based linkers for conjugation to affinity tags (biotin), fluorescent probes, or PROTAC (PROteolysis TArgeting Chimera) warheads. The mild conditions (2.3 mol% Pd, 105°C) preserve the acid-labile Boc protecting group and the base-sensitive tosyl group, enabling orthogonal deprotection strategies in subsequent steps .

Reference Standard for Upadacitinib Impurity Profiling and Regulatory Filing

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is officially designated as Upadacitinib Impurity 2 (also Impurity 17 and Impurity 59) . The compound is supplied with detailed characterization data compliant with ICH Q3A guidelines, including NMR, HPLC purity (≥98%), and mass spectrometry confirmation [1]. Procurement of this well-characterized impurity standard is essential for analytical method development, validation of HPLC/UPLC impurity methods, and demonstration of process-related impurity control in ANDA/NDA regulatory filings for Upadacitinib generic drug applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.